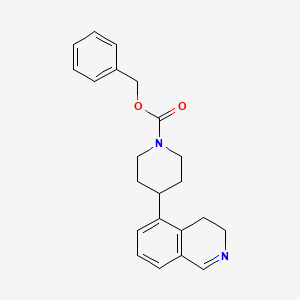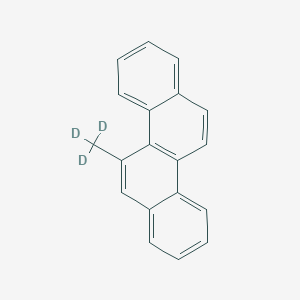
5-Methyl Chrysene-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl Chrysene-d3 is a deuterated form of 5-Methyl Chrysene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C19H11D3 and a molecular weight of 245.33 g/mol . It is primarily used in scientific research, particularly in studies involving PAHs due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Chrysene-d3 typically involves the deuteration of 5-Methyl Chrysene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl Chrysene-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of hydrogenated PAHs.
Substitution: Formation of halogenated or nitro-substituted PAHs.
Wissenschaftliche Forschungsanwendungen
5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PAHs in environmental samples.
Biology: Employed in studies investigating the metabolic pathways of PAHs in biological systems.
Medicine: Used in toxicological studies to understand the carcinogenic potential of PAHs.
Industry: Utilized in the development of new materials and chemical processes involving PAHs
Wirkmechanismus
5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysene: A parent compound of 5-Methyl Chrysene, lacking the methyl group.
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Dibenz[a,h]anthracene: A PAH with a similar structure and carcinogenic potential.
Uniqueness
5-Methyl Chrysene-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Its isotopic labeling makes it particularly valuable in research applications where accurate quantification and tracing of PAHs are required .
Eigenschaften
Molekularformel |
C19H14 |
|---|---|
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
5-(trideuteriomethyl)chrysene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3 |
InChI-Schlüssel |
GOHBXWHNJHENRX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


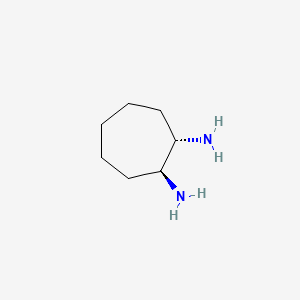
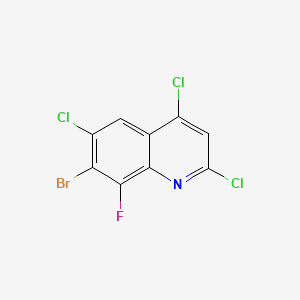
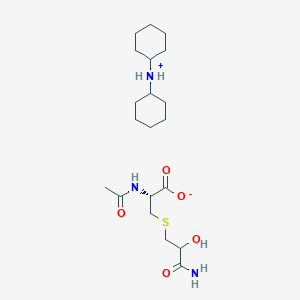

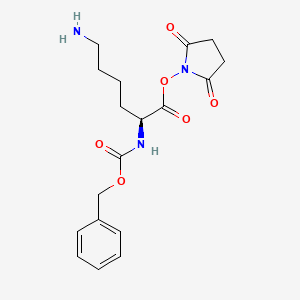
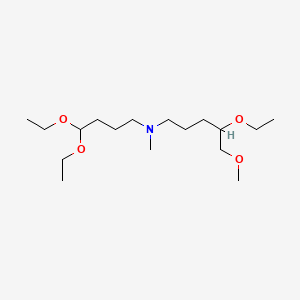
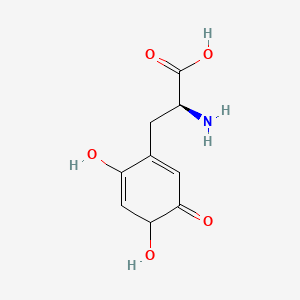
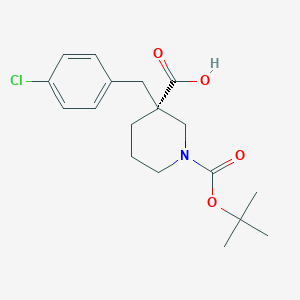
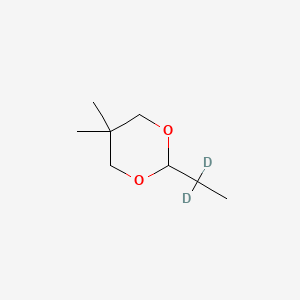
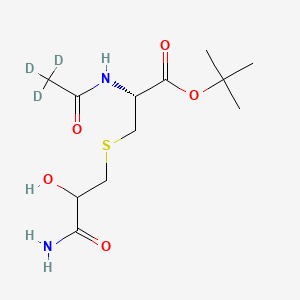
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
